molecular formula C24H21N7O2S B6548624 1-(naphthalene-2-sulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946315-05-5

1-(naphthalene-2-sulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6548624
CAS No.: 946315-05-5
M. Wt: 471.5 g/mol
InChI Key: ZHMWPZUSUVDLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalene-2-sulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a synthetic organic compound that has piqued the interest of the scientific community due to its unique structural characteristics and potential applications in various fields such as chemistry, biology, medicine, and industry. The fusion of naphthalene, sulfonyl, phenyl, triazolo, pyrimidin, and piperazine moieties within a single molecule underscores its complex nature and multifaceted properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes can be employed to synthesize 1-(naphthalene-2-sulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine. One common approach involves the nucleophilic substitution reaction where the triazolo[4,5-d]pyrimidinyl moiety is introduced to the piperazine ring via a nucleophilic attack. This is followed by the sulfonylation of the naphthalene ring to achieve the final product. Reaction conditions typically require the presence of appropriate catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve a streamlined synthetic process with optimized reaction conditions. Continuous flow chemistry and large-scale batch reactors might be used to manage the reactions efficiently. Key parameters such as reagent purity, reaction time, and environmental control would be closely monitored to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalene-2-sulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

  • Oxidation: : Typically involving reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Possible using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, depending on the substituents involved.

  • Coupling Reactions: : Can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate, dichloromethane (DCM) as solvent.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

  • Substitution Conditions: : Varies but generally involves an appropriate catalyst and solvents such as acetonitrile or dichloromethane.

  • Coupling Reaction Conditions: : Palladium catalysts, under inert atmosphere, with solvents like DMF or toluene.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, substituted compounds, and cross-coupled products that retain the core structure while introducing new functional groups or moieties.

Scientific Research Applications

Chemistry

This compound is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in medicinal chemistry for the creation of bioactive compounds.

Biology

In biological research, the compound's derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactivities.

Medicine

Its unique structural motifs make it a candidate for developing pharmaceuticals aimed at treating conditions such as inflammation, cancer, or neurological disorders.

Industry

In industrial applications, this compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

Comparison with Similar Compounds

Similar compounds include:

  • 1-(naphthalene-2-sulfonyl)-4-(4-phenyl-1,2,3-triazolyl)piperazine

  • 1-(naphthalene-2-sulfonyl)-4-(3-pyridinyl-1,2,3-triazolyl)piperazine

  • 4-(3-phenyl-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-piperazine

These compounds share structural similarities but differ in specific substituent groups, which can significantly impact their chemical and biological properties. The unique combination of triazolopyrimidine and naphthalenesulfonyl in the title compound distinguishes it from its analogs, offering potentially unique interactions and applications.

Hope this helps! What do you want to dive into next?

Properties

IUPAC Name

7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2S/c32-34(33,21-11-10-18-6-4-5-7-19(18)16-21)30-14-12-29(13-15-30)23-22-24(26-17-25-23)31(28-27-22)20-8-2-1-3-9-20/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMWPZUSUVDLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.